![molecular formula C17H16FNO3 B2590594 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1291867-19-0](/img/structure/B2590594.png)
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate
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Description
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate, also known as FBAO, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development. FBAO is a small molecule inhibitor that has been shown to have promising results in preclinical trials for the treatment of various diseases. In
Scientific Research Applications
- Anticancer Agents : Fluorinated compounds often display unique biological activity. Researchers have explored fluorine-containing molecules as potential anticancer agents. The presence of fluorine in this compound could influence its interaction with cellular targets, making it an interesting candidate for further investigation .
- Pesticides and Herbicides : Fluorine-containing compounds have been commercialized as active ingredients in agrochemicals. By incorporating fluorine atoms into lead structures, researchers aim to improve the properties of agricultural products, such as increased efficacy and environmental safety .
- Fluorination Reactions : Researchers may explore the selective synthesis of fluoropyridines using this compound as a starting point. Methods like the Umemoto reaction or Balts-Schiemann reaction could be employed to introduce fluorine atoms into the pyridine ring .
- Pyridine Derivatives : This compound belongs to the pyridine family. Researchers may explore its derivatives for various applications, including drug design, agrochemicals, and materials science .
Medicinal Chemistry and Drug Development
Agricultural Chemistry
Organic Synthesis and Chemical Reactions
Heterocyclic Chemistry and Drug Design
properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-6-8-13(9-7-12)17(21)22-11-16(20)19-10-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWYMOYVHJXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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